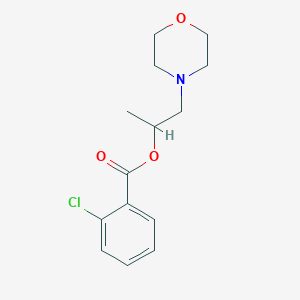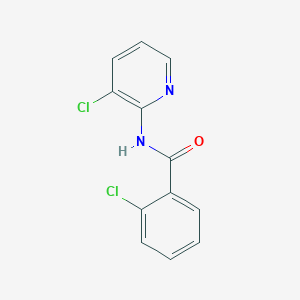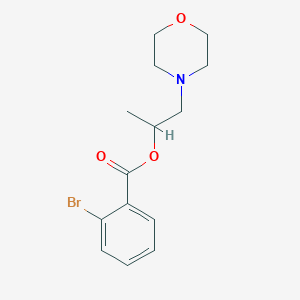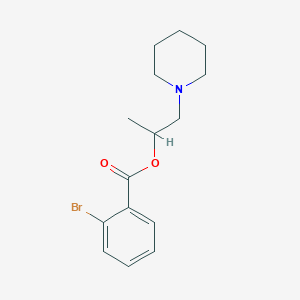
2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide, also known as HPP, is a chemical compound with potential applications in scientific research. HPP is a small molecule inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. Inhibition of NMT by HPP has been shown to have potential therapeutic effects in various diseases, including cancer, infectious diseases, and neurological disorders.
Wirkmechanismus
2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide works by inhibiting the enzyme NMT, which is involved in the post-translational modification of proteins. NMT adds a myristoyl group to the N-terminus of proteins, which is important for their localization and function. Inhibition of NMT by this compound prevents the myristoylation of proteins, leading to their mislocalization and dysfunction. This can have therapeutic effects in various diseases, including cancer, infectious diseases, and neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have antiviral and antibacterial effects by inhibiting the replication of viruses and bacteria. In vivo studies have shown that this compound has neuroprotective effects by reducing inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide has several advantages for lab experiments, including its small size, high potency, and specificity for NMT. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound has some limitations, including its potential toxicity and off-target effects. Researchers must carefully evaluate the potential risks and benefits of using this compound in their experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide. One potential area of research is the development of more potent and selective NMT inhibitors. Another area of research is the exploration of the therapeutic potential of this compound in various diseases, including cancer, infectious diseases, and neurological disorders. Additionally, researchers may investigate the mechanisms of action of this compound and its effects on cellular signaling pathways. Finally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesemethoden
2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide can be synthesized using a multistep process involving the reaction of various chemical reagents. The synthesis of this compound involves the reaction of 3-pyridinemethanol with 2-oxo-2-phenylacetic acid, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product is purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyimino-N-pyridin-3-ylmethyl-propionamide has potential applications in various scientific research fields, including cancer research, infectious diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting NMT, which is overexpressed in many cancer cells. In infectious diseases, this compound has been shown to have antiviral and antibacterial effects by inhibiting the replication of viruses and bacteria. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress.
Eigenschaften
Molekularformel |
C9H11N3O2 |
|---|---|
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
(2E)-2-hydroxyimino-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C9H11N3O2/c1-7(12-14)9(13)11-6-8-3-2-4-10-5-8/h2-5,14H,6H2,1H3,(H,11,13)/b12-7+ |
InChI-Schlüssel |
FDKBXNODEUAORP-KPKJPENVSA-N |
Isomerische SMILES |
C/C(=N\O)/C(=O)NCC1=CN=CC=C1 |
SMILES |
CC(=NO)C(=O)NCC1=CN=CC=C1 |
Kanonische SMILES |
CC(=NO)C(=O)NCC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)






